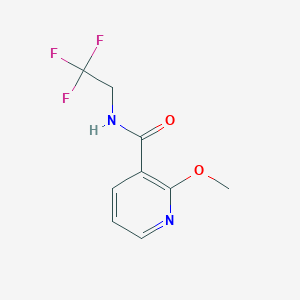
2-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide, also known as RQ-00203078, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
Research has focused on the design and synthesis of novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid to discover natural-product-based herbicides. Some synthesized compounds have shown excellent herbicidal activity against certain weeds, indicating potential agricultural applications (Chen Yu et al., 2021).
Facile Preparation of Nicotinamide Derivatives
The use of Lewis acid-promoted nucleophilic displacement reactions with organo cuprates has facilitated the preparation of nicotinamide and nicotinic acid derivatives. This method represents an efficient strategy for synthesizing these derivatives, which are crucial for further pharmacological and biochemical studies (A. Abdel-Aziz, 2007).
Antineoplastic Activities
Nicotinamide derivatives have been synthesized and evaluated for their antineoplastic activities. Preliminary screenings have shown moderate activity against certain types of leukemia, suggesting their potential in cancer research (W. Ross, 1967).
Metabolic Enzyme Inhibition for Metabolic Disorders
Nicotinamide N-methyltransferase (NNMT) has been targeted for the treatment of metabolic disorders. Small molecule inhibitors of NNMT have demonstrated promising results in animal models, reducing body weight and improving insulin sensitivity and glucose tolerance. This highlights the therapeutic potential of targeting NNMT in metabolic diseases (A. Kannt et al., 2018).
DNA Damage Recovery
Nicotinamide analogues have been studied for their effects on cellular recovery following DNA damage. These studies are crucial for understanding the mechanisms of DNA repair and for developing potential treatments for diseases associated with DNA damage (E. Jacobson et al., 1984).
Propriétés
IUPAC Name |
2-methoxy-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-16-8-6(3-2-4-13-8)7(15)14-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBCPVNJYNYDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

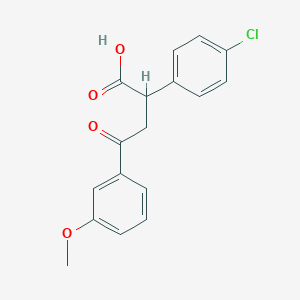
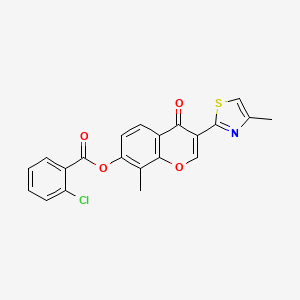
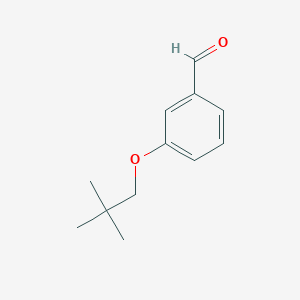
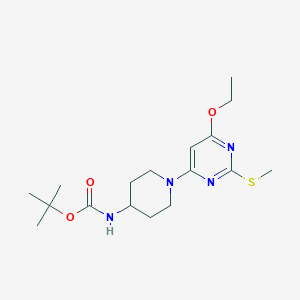
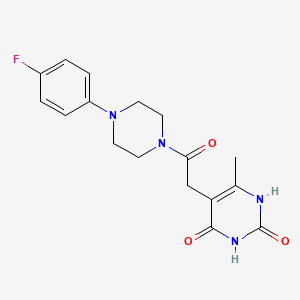
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)
![N-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2868226.png)
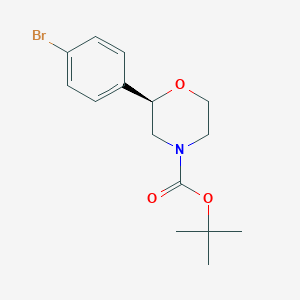
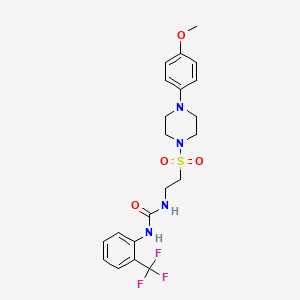
![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)
![2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide](/img/structure/B2868231.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)
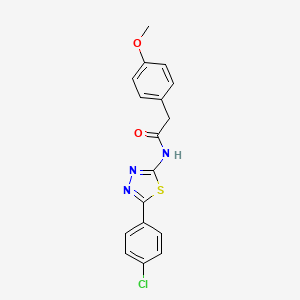
![5-(butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2868237.png)